N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]ethanediamide
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Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
The chemical synthesis and reactions of similar structures to N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide have been explored extensively. For instance, the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate through the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate showcases a method to produce derivatives in good yields (Obydennov, Röschenthaler, & Sosnovskikh, 2013). Such methodologies could potentially be applied or adapted for the synthesis of N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide.
Antimicrobial and Anticancer Activities
Research on compounds with similar structural motifs has shown promising antimicrobial and anticancer activities. For example, novel pyrazole derivatives incorporating pyridine moiety have exhibited significant antimicrobial and anticancer activities, indicating the therapeutic potential of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016). This suggests that N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide could also possess similar biological activities worth exploring.
Methodological Developments in Chemical Synthesis
The development of new methodologies for chemical synthesis is another important application area. The reaction involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, is an example of innovative methodological advancement (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018). Such methodologies could be relevant for synthesizing or modifying compounds like N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide.
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
The compound interacts with AchE, leading to a significant reduction in AchE levels . This interaction affects the normal transmission of nerve pulses in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound’s interaction with AchE affects the cholinergic synapsis in vertebrates, which permits the transmission of neural pulses to the post-cholinergic synapsis . This disruption in the cholinergic pathway can lead to significant changes in the organism’s behavior and survival.
Pharmacokinetics
Similar compounds have been synthesized via reactions involving suitable chalcones and p-hydrazinobenzenesulfonamide hydrochloride . The reactions were monitored using thin-layer chromatography (TLC), suggesting that the compound may have certain solubility characteristics that could impact its bioavailability .
Result of Action
The result of the compound’s action is a significant reduction in AchE activity, leading to disruptions in nerve pulse transmission . This can lead to behavioral changes, movement impairments, and a decrease in the survival rate of organisms .
Action Environment
Similar compounds have shown good antimicrobial activity against various microorganisms , suggesting that the compound’s action may be influenced by the presence of certain microorganisms in the environment .
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2S/c1-22(2)8-7-19-16(24)17(25)20-15-13-9-26-10-14(13)21-23(15)12-5-3-11(18)4-6-12/h3-6H,7-10H2,1-2H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEWRLHMQCJKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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